![molecular formula C31H37ClO5S B11950273 Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- CAS No. 87016-97-5](/img/structure/B11950273.png)
Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de dodecanoílo, 2-[4-[[4-(fenilmetoxi)fenil]sulfonil]fenoxi]-, es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo cloruro de dodecanoílo unido a un anillo fenoxi, que está además sustituido con un grupo sulfonil y un grupo fenilmetoxi. Se utiliza en varias reacciones químicas y tiene aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de cloruro de dodecanoílo, 2-[4-[[4-(fenilmetoxi)fenil]sulfonil]fenoxi]-, generalmente implica múltiples pasos. Un método común incluye la reacción de cloruro de dodecanoílo con 2-[4-[[4-(fenilmetoxi)fenil]sulfonil]fenol en presencia de una base como la piridina. La reacción generalmente se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se implementan medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de dodecanoílo, 2-[4-[[4-(fenilmetoxi)fenil]sulfonil]fenoxi]-, puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloruro de acilo puede participar en reacciones de sustitución nucleofílica, formando ésteres, amidas y otros derivados.
Oxidación y reducción: Los grupos fenilmetoxi y sulfonil pueden sufrir reacciones de oxidación y reducción en condiciones apropiadas.
Hidrólisis: El grupo cloruro de acilo es susceptible a la hidrólisis, formando el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Nucleófilos: Alcoholes, aminas y tioles son nucleófilos comunes utilizados en reacciones de sustitución.
Agentes oxidantes: El permanganato de potasio y el trióxido de cromo se pueden usar para reacciones de oxidación.
Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente para reacciones de reducción.
Principales productos formados
Ésteres y amidas: Formadas a través de reacciones de sustitución nucleofílica.
Ácidos carboxílicos: Formados a través de la hidrólisis del grupo cloruro de acilo.
Derivados oxidados y reducidos: Formados a través de reacciones de oxidación y reducción de los grupos fenilmetoxi y sulfonil.
Aplicaciones Científicas De Investigación
El cloruro de dodecanoílo, 2-[4-[[4-(fenilmetoxi)fenil]sulfonil]fenoxi]-, tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para introducir grupos dodecanoílo en las moléculas.
Biología: Se emplea en la modificación de biomoléculas para estudiar su estructura y función.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como bloque de construcción para compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del cloruro de dodecanoílo, 2-[4-[[4-(fenilmetoxi)fenil]sulfonil]fenoxi]-, implica su reactividad con nucleófilos, lo que lleva a la formación de varios derivados. El grupo cloruro de acilo es altamente reactivo y puede formar enlaces covalentes con sitios nucleofílicos en moléculas diana. Esta reactividad se explota en la química sintética para modificar y funcionalizar moléculas.
Comparación Con Compuestos Similares
Compuestos similares
Cloruro de dodecanoílo: Un compuesto más simple con solo el grupo cloruro de dodecanoílo.
Cloruro de sulfonil fenilmetoxi fenil: Contiene los grupos fenilmetoxi y sulfonil, pero carece del grupo cloruro de dodecanoílo.
Cloruro de fenoxi dodecanoílo: Estructura similar pero sin el grupo sulfonil.
Singularidad
El cloruro de dodecanoílo, 2-[4-[[4-(fenilmetoxi)fenil]sulfonil]fenoxi]-, es único debido a la combinación de sus grupos funcionales, que confieren reactividad y propiedades específicas. Esto lo convierte en un compuesto valioso en diversas aplicaciones químicas y biológicas.
Propiedades
Número CAS |
87016-97-5 |
|---|---|
Fórmula molecular |
C31H37ClO5S |
Peso molecular |
557.1 g/mol |
Nombre IUPAC |
2-[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]dodecanoyl chloride |
InChI |
InChI=1S/C31H37ClO5S/c1-2-3-4-5-6-7-8-12-15-30(31(32)33)37-27-18-22-29(23-19-27)38(34,35)28-20-16-26(17-21-28)36-24-25-13-10-9-11-14-25/h9-11,13-14,16-23,30H,2-8,12,15,24H2,1H3 |
Clave InChI |
UNFLHJPIISBRTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


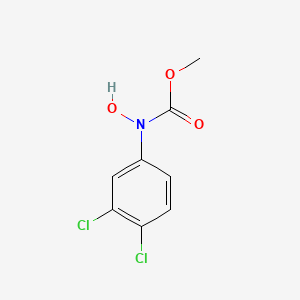
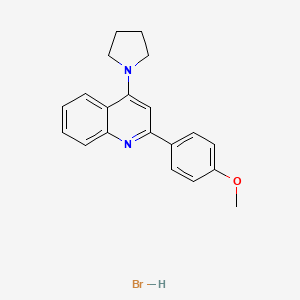
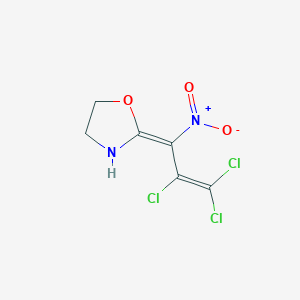



![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)

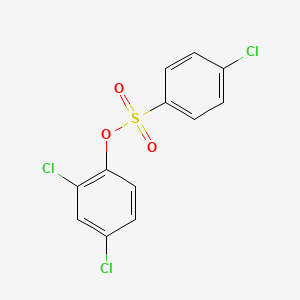
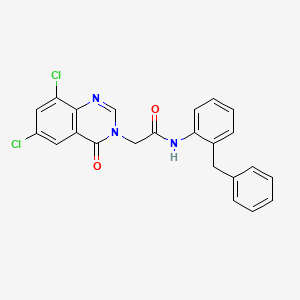

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)

